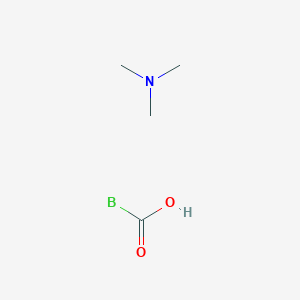

Trimethylamine-carboxyborane

Description

Properties

CAS No. |

60788-33-2 |

|---|---|

Molecular Formula |

C4H10BNO2 |

Molecular Weight |

114.94 g/mol |

InChI |

InChI=1S/C3H9N.CHBO2/c1-4(2)3;2-1(3)4/h1-3H3;(H,3,4) |

InChI Key |

WKKAMZCLKKYKLY-UHFFFAOYSA-N |

Canonical SMILES |

[B]C(=O)O.CN(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethylamine-carboxyborane can be synthesized through several methods. One common approach involves the reaction of trimethylamine with borane in the presence of a carboxylating agent. This reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures, and in the presence of a solvent such as tetrahydrofuran (THF) .

Industrial Production Methods

In an industrial setting, the production of trimethylamine-carboxyborane may involve more scalable methods. For instance, the use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the reaction conditions can be optimized to minimize by-products and improve the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Trimethylamine-carboxyborane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with trimethylamine-carboxyborane include halogenating agents, reducing agents, and various nucleophiles. Reaction conditions often involve the use of solvents like THF or dimethylformamide (DMF) and may require specific temperatures and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from reactions involving trimethylamine-carboxyborane depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield boron-containing radicals, while reduction reactions may produce borohydride derivatives .

Scientific Research Applications

Trimethylamine-carboxyborane is a chemical compound with a variety of applications, primarily in organic chemistry and biochemistry. It is also known as trimethylamine-carbomethoxyborane .

Case Studies

- Benzylidene Reductive Cleavage: Trimethylamine-carboxyborane with aluminum chloride (AlCl3) improves the efficiency of benzylidene reductive cleavage without causing benzylidene acetal hydrolysis .

- Giese Reaction: Amine carboxyborane has been utilized in Giese reactions, where ligated boryl radicals are involved in the addition to alkenes .

- Photocatalytic Decyanative Transformations: Amine-ligated boryl radicals mediate cyano group transfer in malononitriles under photocatalytic conditions .

Tables

Table 1: Reduction of Carboxylic Acids using Borane–Trimethylamine Complex

| Carboxylic Acid | Molar Ratio (BTM:Amine:Acid) | Product | Yield (%) |

|---|---|---|---|

| Aliphatic Acid | 1.5:2 | Ester | 28-87 |

| Aromatic Acid | 1.5:2 | Ester | 28-87 |

| Various | 1:1:3 | Amide | N/A |

| Various | 1:2:2 | Tertiary Amine | N/A |

Table 2: Effects of Trimethylamine-Carbomethoxyborane on Lipid Metabolism in Mice

| Parameter | Effect of B Treatment |

|---|---|

| Serum Triglyceride Level | Lowered |

| Serum Cholesterol Level | Lowered |

| HDL Cholesterol Level | Elevated |

| LDL Cholesterol Level | Lowered |

| VLDL Cholesterol Level | Lowered |

| Fecal Triglyceride Level | Increased |

| Fecal Cholesterol Level | Increased |

| Cholesterol-7α-Hydroxylase Activity | Elevated |

Mechanism of Action

The mechanism of action of trimethylamine-carboxyborane involves its ability to release carbon monoxide through a decarbonylation reaction. This process begins with the formation of a trimethylamine boranecarboxylate ion, which undergoes an internal substitution reaction to release free amine and a carboxyborane anion. The latter then releases carbon monoxide via a chelotropic fragmentation . This mechanism allows the compound to exert its effects by delivering carbon monoxide in a controlled manner, which can have various physiological and therapeutic benefits .

Comparison with Similar Compounds

Comparison with Similar Compounds

Trimethylamine-carboxyborane is part of a broader class of amine-borane derivatives. Below is a detailed comparison with structurally or functionally related compounds:

Trimethylamine-borane (C₃H₉N·BH₃)

- Structure : Simpler adduct without a carboxyl group.

- Molecular Weight : 72.95 g/mol (vs. ~130–150 g/mol for TMACB, estimated based on structural analogs) .

- Applications : Primarily used as a reducing agent in organic synthesis. Lacks significant hypolipidemic or therapeutic activity .

- Key Difference : The absence of a carboxyl group in trimethylamine-borane limits its pharmacological utility and solubility in polar solvents.

Tetrakis-(μ-(trimethylamine-boranecarboxylato))-bis(trimethylamine-carboxyborane)-dicopper(II)

- Structure : A copper(II) complex incorporating TMACB ligands.

- Activity : Exhibits superior hypolipidemic activity at 2.5 mg/kg/day, significantly lower than the effective dose of TMACB alone (8 mg/kg/day) .

- Mechanism : Enhances biliary lipid excretion and bile flow rates more effectively than TMACB, likely due to metal-mediated interactions with lipid transporters .

Amine-carboxyborane (A7)

- Structure : Lacks the trimethylamine group, replaced by a simpler amine.

- Toxicity : Higher toxicity than TMACB, limiting its use in BNCT .

- Boron Content : Contains ~13.8% boron, similar to TMACB, but with reduced stability in aqueous environments .

Trimethylamine-monobromoborane (C₃H₉N·BH₂Br)

- Structure : Brominated derivative of trimethylamine-borane.

- Reactivity : More electrophilic due to the bromine substituent, enabling halogenation reactions. TMACB, in contrast, participates in carboxylate-mediated bonding .

Data Tables

Table 1: Structural and Pharmacological Comparison

Table 2: Bile Lipid Excretion Enhancement (Rat Model)

| Compound | Bile Flow Rate Increase (%) | Cholesterol Excretion Increase (%) | Phospholipid Excretion Increase (%) |

|---|---|---|---|

| Trimethylamine-carboxyborane | 25 | 40 | 35 |

| Copper(II)-TMACB complex | 35 | 55 | 50 |

| N,N-Dimethyl-n-octadecylamine | 10 | 15 | 10 |

Q & A

Q. What established synthetic methods are available for Trimethylamine-carboxyborane, and how can researchers validate its purity and structural integrity?

Trimethylamine-carboxyborane is synthesized via reactions involving methylated polyamines and borane derivatives, as described in methods adapted from Hallet al. . Key steps include condensation reactions under controlled pH and temperature. To validate purity, researchers should employ nuclear magnetic resonance (NMR) spectroscopy for molecular confirmation and high-performance liquid chromatography (HPLC) for assessing chemical purity. X-ray crystallography (as used in tetraphenylborate studies) can resolve structural ambiguities .

Q. What are the primary research applications of Trimethylamine-carboxyborane in current studies?

The compound is utilized in two main areas: (1) as a precursor for boryl radicals in photocatalytic borylation reactions (e.g., functionalizing imines and alkenes under mild conditions) , and (2) in biochemical models to study lipid metabolism and bile acid modulation in mammalian systems (e.g., at 8 mg/kg/day in rat studies) .

Q. Which analytical techniques are recommended for characterizing Trimethylamine-carboxyborane and its derivatives?

Standard methods include:

- NMR spectroscopy (¹H, ¹¹B, ¹³C) to confirm bonding environments.

- Mass spectrometry (MS) for molecular weight validation.

- X-ray crystallography to resolve crystal structures and stereochemistry .

- Electron paramagnetic resonance (EPR) to detect transient boryl radicals in photocatalytic applications .

Advanced Research Questions

Q. How can researchers optimize the photocatalytic decarboxylation efficiency of Trimethylamine-carboxyborane for borylation reactions?

Optimization involves:

- Screening photocatalysts (e.g., iridium or ruthenium complexes) to enhance radical generation .

- Modulating solvent polarity (e.g., acetonitrile vs. THF) to stabilize reactive intermediates.

- Adjusting light intensity/wavelength to match the catalyst’s absorption profile. Systematic Design of Experiments (DoE) approaches can identify critical variables .

Q. What strategies address discrepancies between Trimethylamine-carboxyborane’s metabolic effects and its synthetic utility?

Discrepancies arise when biological studies (e.g., bile lipid modulation in rats ) conflict with chemical applications (e.g., radical generation ). To resolve this:

Q. How can mechanistic studies elucidate Trimethylamine-carboxyborane’s role in radical reaction pathways?

Advanced methods include:

Q. What experimental designs are suitable for studying Trimethylamine-carboxyborane’s impact on lipid metabolism in mammalian models?

Key considerations:

- Use controlled dosing regimens (e.g., 8 mg/kg/day in rats) and isolate intestinal loops to measure cholesterol absorption .

- Include sham-treated controls to distinguish compound-specific effects from baseline metabolic activity.

- Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and ensure translational relevance .

Q. How does structural modification of Trimethylamine-carboxyborane influence its reactivity in different chemical environments?

Structural studies (e.g., X-ray crystallography ) reveal that substituents on the borane core alter electron density, affecting radical stability and substrate affinity. For example, replacing methyl groups with bulkier ligands may hinder photocatalytic activity but enhance metabolic stability. Computational modeling can predict these effects before synthesis.

Methodological Guidance

- For contradictory data : Use meta-analysis tools (e.g., Cochrane’s RevMan) to quantify heterogeneity across studies .

- For synthesis optimization : Adopt response surface methodology (RSM) to map reaction parameter interactions .

- For biological studies : Follow NIH guidelines for animal models, including ethical approval and reproducibility checks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.